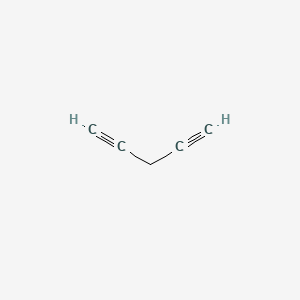
Penta-1,4-diyne
Übersicht
Beschreibung
Penta-1,4-diyne, also known as 1,4-pentadiyne, is a chemical compound belonging to the alkyne family. It is characterized by its linear structure with two triple bonds located at the 1st and 4th positions of a five-carbon chain. This compound is a structural isomer of 1,3-pentadiyne and has the molecular formula C₅H₄ .
Synthetic Routes and Reaction Conditions:
Propargyl Bromide and Ethynylmagnesium Bromide: The first successful synthesis of this compound involved the reaction of propargyl bromide with ethynylmagnesium bromide in the presence of a copper (I) chloride catalyst in tetrahydrofuran (THF).
Verkruijsse and Hasselaar Method: An improved synthesis method replaced copper (I) chloride with copper (I) bromide and propargyl bromide with propargyl tosylate.
Flash Vacuum Pyrolysis: This method involves the pyrolysis of 3-ethynylcycloprop-1-ene at 550°C, yielding this compound and penta-1,2-dien-4-yne as a side product.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented, likely due to its limited commercial applications and the complexity of its synthesis.
Types of Reactions:
Reduction: Reduction reactions can convert this compound into other compounds, but detailed conditions and reagents are not specified.
Substitution: Substitution reactions involving this compound can lead to various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Copper (I) Chloride and Bromide: These catalysts are commonly used in the synthesis of this compound.
Tetrahydrofuran (THF): This solvent is frequently used in the synthesis process.
Major Products Formed:
- The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the pyrolysis of 3-ethynylcycloprop-1-ene yields this compound and penta-1,2-dien-4-yne .
Wissenschaftliche Forschungsanwendungen
Penta-1,4-diyne has several applications in scientific research:
Wirkmechanismus
The mechanism of action of penta-1,4-diyne involves its ability to participate in various chemical reactions due to the presence of two triple bonds. These triple bonds make it highly reactive and capable of forming new bonds with other molecules. The specific molecular targets and pathways depend on the type of reaction and the reagents involved .
Vergleich Mit ähnlichen Verbindungen
1,3-Pentadiyne: This is a structural isomer of penta-1,4-diyne, with the triple bonds located at the 1st and 3rd positions.
1,4-Pentadiene: This compound has double bonds instead of triple bonds, making it less reactive compared to this compound.
Uniqueness of this compound:
Eigenschaften
IUPAC Name |
penta-1,4-diyne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4/c1-3-5-4-2/h1-2H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDROPVLMRLHTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179202 | |
| Record name | Penta-1,4-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24442-69-1 | |
| Record name | Penta-1,4-diyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024442691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penta-1,4-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





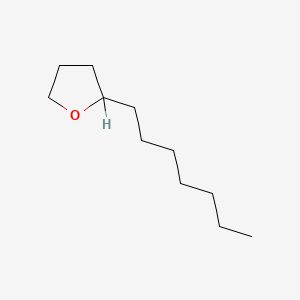
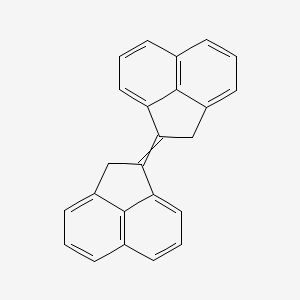
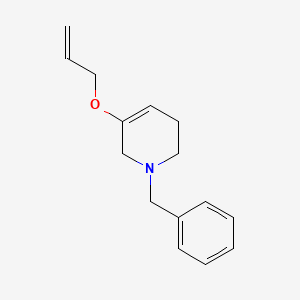
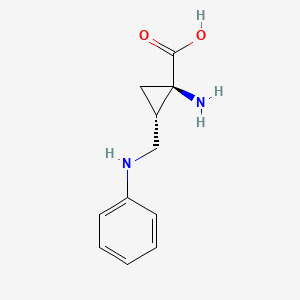




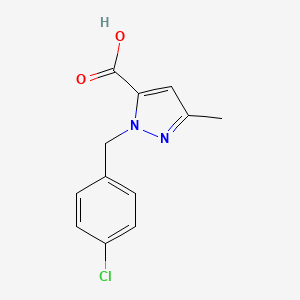
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester](/img/structure/B3369753.png)
![12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B3369760.png)
